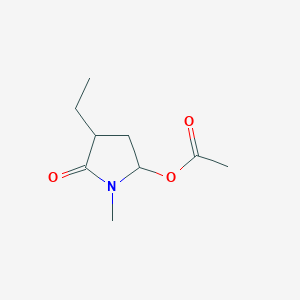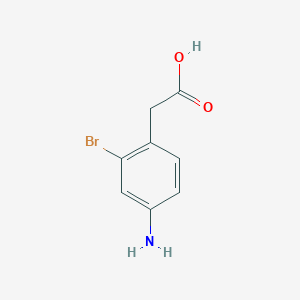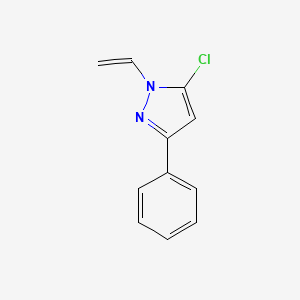
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone
概要
説明
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone is a chemical compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by the presence of a methyl group, an acetyloxyl group, and an ethyl group attached to the pyrrolidone ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylpyrrolidone and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents. For instance, the reaction may be conducted at elevated temperatures (e.g., 80-100°C) and in the presence of an acid catalyst to facilitate the acetylation process.
Purification: After the reaction is complete, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent product quality and yield.
化学反応の分析
Types of Reactions
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of reduced derivatives of the compound.
Substitution: The acetyloxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is utilized in the production of coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone involves its interaction with molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its functional groups may participate in chemical reactions, influencing the activity of enzymes or other biological molecules.
類似化合物との比較
Similar Compounds
N-Methyl-2-pyrrolidone: A widely used solvent with similar properties but lacking the acetyloxyl and ethyl groups.
N-Ethyl-2-pyrrolidone: Another solvent with an ethyl group instead of a methyl group.
N-Methyl-5-ethyl-2-pyrrolidone: Similar structure but without the acetyloxyl group.
Uniqueness
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone is unique due to the presence of the acetyloxyl group, which imparts distinct chemical reactivity and solubility characteristics. This makes it particularly useful in applications where specific interactions with other molecules are required.
特性
IUPAC Name |
(4-ethyl-1-methyl-5-oxopyrrolidin-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-7-5-8(13-6(2)11)10(3)9(7)12/h7-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIIOAURPGWWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722521 | |
| Record name | 4-Ethyl-1-methyl-5-oxopyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67004-63-1 | |
| Record name | 4-Ethyl-1-methyl-5-oxopyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)


![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)


![Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-](/img/structure/B3277993.png)






